- Photocatalytic production of 1,3-dihydroxyacetone, Germany, , ,

Cas no 96-26-4 (Dihydroxyacetone)

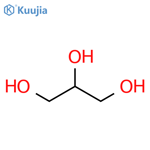

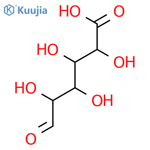

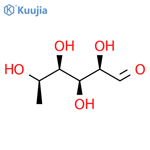

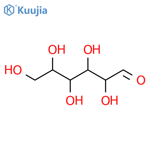

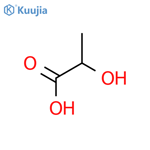

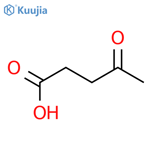

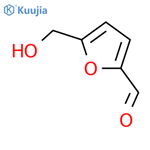

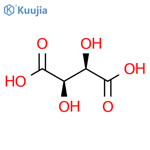

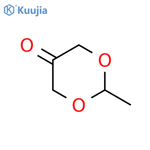

Dihydroxyacetone structure

Nome do Produto:Dihydroxyacetone

Dihydroxyacetone Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,3-Dihydroxyacetone

- Dihydroxyacetone

- 1,3-dihydroxypropan-2-one

- DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES

- 1,3-Dihydroxy-2-propanone

- DHA

- Glycerone

- NSC 24343

- Chromelin

- Viticolor

- Triulose

- Soleal

- Oxatone

- Dihyxal

- Oxantin

- Otan

- 2-Propanone, 1,3-dihydroxy-

- 1,3-Dihydroxypropanone

- 1,3-Dihydroxydimethyl ketone

- Ketochromin

- Bis(hydroxymethyl) ketone

- dihydroxy-acetone

- 2-Propanone, 1,3-dihydroxy

- Dihydroxyacetone [USP]

- O10DDW6JOO

- RXKJFZQQPQGTFL-UHFFFAOYSA-N

- Vitad

- 1,3-Dihydroxy-2-propanone (ACI)

- 2-Oxopropane-1,3-diol

- MeSH ID: D004098

- α,α′-Dihydroxyacetone

- S12381

- HY-Y0335

- DIHYDROXYACETONE [INCI]

- J-503909

- DIHYDROXYACETONE [USP MONOGRAPH]

- DIHYDROXYACETONE [MI]

- 4-01-00-04119 (Beilstein Handbook Reference)

- Dihydroxyacetone (USP)

- DIHYDROXYACETONE [USP-RS]

- CHEMBL1229937

- DIHYDROXY ACETONE

- EC 202-494-5

- DIHYDROXYACETONE (USP-RS)

- NS00004299

- 1,3 Dihydroxy 2 Propanone

- 1.3-dihydroxyacetone

- Dihydroxypropanone

- AKOS005259385

- 96-26-4

- DTXCID405072

- EN300-121747

- Chromelin (TN)

- F0001-2767

- AI3-24477

- MFCD00004670

- Protosol

- Aliphatic ketone

- alpha,alpha'-dihydroxyacetone

- DB01775

- UNII-O10DDW6JOO

- D07841

- EINECS 202-494-5

- 2-Propanone,3-dihydroxy-

- 1,3-propanediol-2-one

- CS-W019614

- CHEBI:16016

- BRN 1740268

- Z1255442144

- FT-0649652

- DIHYDROXYACETONE (MART.)

- Q409618

- NSC-24343

- 1,3-dihydroxy-acetone

- NSC24343

- GS-3764

- bmse000144

- DIHYDROXYACETONE [FHFI]

- FEMA NO. 4033

- C00184

- 1, 3-dihydroxypropan-2-one

- Vitadye

- SB83769

- HSDB 7513

- A845572

- DIHYDROXYACETONE [WHO-DD]

- 1,3-Dihydroxyaceton

- DTXSID0025072

- DIHYDROXYACETONE (USP MONOGRAPH)

- 08CB5E10-C843-45EE-8556-4313C8E0BEA2

- Q-101302

- DIHYDROXYACETONE [VANDF]

- SY038299

- 1,3-Dihydroxyacetone (DHA)

- a,a'-Dihydroxyacetone

- D5818

- DIHYDROXYACETONE [HSDB]

- CCRIS 4899

- 1,3-dihyroxy-acetone

- DIHYDROXYACETONE [MART.]

- InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H

- DA-69392

- BRD-K18637542-001-01-7

-

- MDL: MFCD00004670

- Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2

- Chave InChI: RXKJFZQQPQGTFL-UHFFFAOYSA-N

- SMILES: O=C(CO)CO

- BRN: 1740268

Propriedades Computadas

- Massa Exacta: 90.03170

- Massa monoisotópica: 90.031694

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 2

- Complexidade: 44

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -1.4

- Superfície polar topológica: 57.5

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Cor/Forma: White powdery crystals with sweet taste

- Densidade: 1.1385 (rough estimate)

- Ponto de Fusão: 75-80 ºC

- Ponto de ebulição: 213.7°C at 760 mmHg

- Ponto de Flash: 97.3°C

- Índice de Refracção: 1.4540 (estimate)

- Coeficiente de partição da água: >250 g/L (20 ºC)

- Estabilidade/Prazo de validade: Stable. Combustible. Hygroscopic.

- PSA: 57.53000

- LogP: -1.45990

- FEMA: 4033

- Solubilidade: Soluble in water, ethanol, ether, acetone and other organic solvents

Dihydroxyacetone Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:1

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S24/25

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Sealed in dry,2-8°C

Dihydroxyacetone Dados aduaneiros

- CÓDIGO SH:2914400090

- Dados aduaneiros:

China Customs Code:

2914400090Overview:

2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Dihydroxyacetone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065272-25g |

1,3-Dihydroxyacetone |

96-26-4 | 97% | 25g |

¥39 | 2023-02-17 | |

| Enamine | EN300-121747-1.0g |

1,3-dihydroxypropan-2-one |

96-26-4 | 95% | 1.0g |

$24.0 | 2023-07-10 | |

| Enamine | EN300-121747-2.5g |

1,3-dihydroxypropan-2-one |

96-26-4 | 95% | 2.5g |

$25.0 | 2023-07-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5818-25G |

1,3-Dihydroxyacetone |

96-26-4 | >97.0%(GC) | 25g |

¥495.00 | 2024-04-15 | |

| MedChemExpress | HY-Y0335-10mM*1mLinDMSO |

1,3-Dihydroxyacetone |

96-26-4 | ≥97.0% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-5g |

Dihydroxyacetone |

96-26-4 | 99% | 5g |

¥63.0 | 2023-09-01 | |

| Life Chemicals | F0001-2767-2.5g |

1,3-dihydroxypropan-2-one |

96-26-4 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| MedChemExpress | HY-Y0335-500mg |

1,3-Dihydroxyacetone |

96-26-4 | ≥97.0% | 500mg |

¥500 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-5G |

1,3-Dihydroxyacetone |

96-26-4 | 97.0%(GC) | 5G |

¥200.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-25G |

1,3-Dihydroxyacetone |

96-26-4 | 97.0%(GC) | 25G |

¥495.0 | 2022-06-10 |

Dihydroxyacetone Método de produção

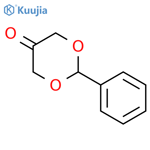

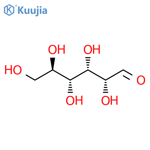

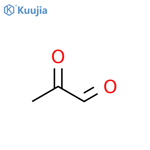

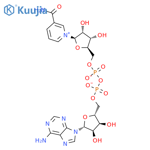

Synthetic Routes 1

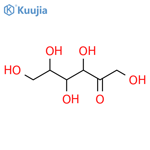

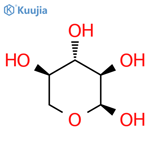

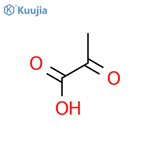

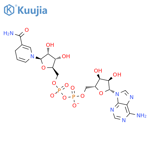

Synthetic Routes 2

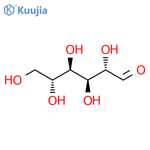

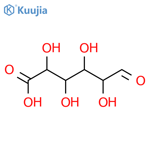

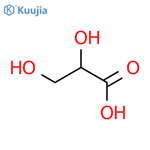

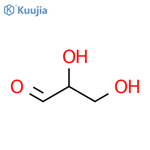

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ; 30 min, rt

1.2 Solvents: Acetonitrile ; 18 h, 80 °C

1.2 Solvents: Acetonitrile ; 18 h, 80 °C

Referência

- An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone, ChemistrySelect, 2018, 3(41), 11569-11572

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran , Water ; 48 h, pH 7, 30 °C

Referência

- Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis, Journal of the American Chemical Society, 2021, 143(39), 16274-16283

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol, China, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile , Water ; 4 h, 23 °C

Referência

- Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone, Angewandte Chemie, 2010, 49(49), 9456-9459

Synthetic Routes 7

Condições de reacção

1.1C:H2SO4, S:H2O, 1 h, 100°C

Referência

- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C

Referência

- The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water

Referência

- Preparation of 1,3-dihydroxyacetone, Japan, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Water Catalysts: Amberlyst 15 ; 10 min, 30 °C

Referência

- A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol, AIChE Annual Meeting, 2011, 641,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) , Sodium chloride , Polystyrene

Referência

- Preparation of 1,3-dihydroxyacetone from formaldehyde, Japan, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 40 °C

Referência

- Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid , Chloroplatinic acid Solvents: Water ; 2.5 h, pH 12, 60 °C

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Referência

- Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol, Germany, , ,

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar

Referência

- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 20

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Methanol Solvents: Water ; 30 min, pH 8 - 9, 4 °C; 3 d, rt

Referência

- Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate, Journal of the American Chemical Society, 2012, 134(7), 3577-3589

Synthetic Routes 22

Synthetic Routes 23

Condições de reacção

1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) , Silica , Dehydrogenase, glycerol Solvents: Water ; 60 min, pH 10, 25 °C

Referência

- Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone, Biocatalysis and Biotransformation, 2011, 29(6), 278-287

Synthetic Routes 24

Synthetic Routes 25

Condições de reacção

1.1 Catalysts: Diethylene glycol diethyl ether , Triethylamine , Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide

Referência

- Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde, Germany, , ,

Dihydroxyacetone Raw materials

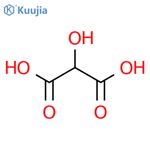

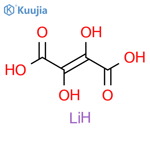

- 2-Butenedioic acid, 2,3-dihydroxy-, lithium salt (1:2), (2E)-

- D-Fructose

- Hemicellulase

- D(+)-Mannose

- D-Glucuronic Acid

- D(+)-Glucose

- DL-Glyceraldehyde

- 2-Phenyl-1,3-dioxan-5-one

- D(+)-Xylose

- D-Galacturonic acid

- Glycerol

- 1,3-Dioxan-5-one, 2-methyl-

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- b-Nicotinamide Adenine Dinucleotide

- D-Galactose

Dihydroxyacetone Preparation Products

- Lactate (50-21-5)

- 4-oxopentanoic acid (123-76-2)

- Dihydroxyacetone (96-26-4)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Oxalic acid (144-62-7)

- 5-Hydroxymethylfurfural (67-47-0)

- DL-Glyceraldehyde (56-82-6)

- Hydroxymalonic Acid (80-69-3)

- L(+)-Tartaric acid (87-69-4)

- Pyruvaldehyde (78-98-8)

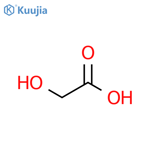

- 2-hydroxyacetic acid (79-14-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- Pyruvic acid (127-17-3)

Dihydroxyacetone Literatura Relacionada

-

William Guerin,Marion Helou,Martine Slawinski,Jean-Michel Brusson,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2014 5 1229

-

Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657

-

J. Iglesias,I. Martínez-Salazar,P. Maireles-Torres,D. Martin Alonso,R. Mariscal,M. López Granados Chem. Soc. Rev. 2020 49 5704

-

A. Beltram,M. Melchionna,T. Montini,L. Nasi,P. Fornasiero,M. Prato Green Chem. 2017 19 2379

-

Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-26-4)Dihydroxyacetone

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-26-4)1,3-Dihydroxyacetone

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito